3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane

Silyl Protecting Groups Hydrolytic Stability Phenol Protection

3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane (CAS 1310697-89-2) is a tert-butyldimethylsilyl (TBS)-protected phenol derivative with the molecular formula C12H18BrFOSi and a molecular weight of 305.26 g/mol. It incorporates a 3-bromo-5-fluorophenoxy core, a halogen substitution pattern that enables selective cross-coupling reactions, and a TBS protecting group that confers approximately 10,000-fold greater hydrolytic stability compared to trimethylsilyl (TMS) analogs.

Molecular Formula C12H18BrFOSi
Molecular Weight 305.26 g/mol
CAS No. 1310697-89-2
Cat. No. B6333564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane
CAS1310697-89-2
Molecular FormulaC12H18BrFOSi
Molecular Weight305.26 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3
InChIKeyCJBQHUDSGJQEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane (CAS 1310697-89-2): Procurement Guide for Research-Grade Silyl-Protected Halophenol Building Blocks


3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane (CAS 1310697-89-2) is a tert-butyldimethylsilyl (TBS)-protected phenol derivative with the molecular formula C12H18BrFOSi and a molecular weight of 305.26 g/mol. It incorporates a 3-bromo-5-fluorophenoxy core, a halogen substitution pattern that enables selective cross-coupling reactions, and a TBS protecting group that confers approximately 10,000-fold greater hydrolytic stability compared to trimethylsilyl (TMS) analogs . This stability profile, coupled with orthogonal deprotection chemistry, positions the compound as a strategic intermediate in multi-step syntheses where the phenolic hydroxyl must remain masked through harsh or extended reaction conditions [1].

Why 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane Cannot Be Replaced by Generic Silyl-Protected Halophenols


Generic substitution of 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane with a different silyl-protected halophenol—such as a TMS-protected analog or a positional isomer—introduces substantial risks in multi-step synthesis workflows. The TBS group is approximately 10,000 times more stable to hydrolysis than TMS , making the compound uniquely suited for reaction sequences involving aqueous workups, acidic or basic conditions, or prolonged heating. Additionally, the specific 3-bromo-5-fluoro substitution pattern enables selective and orthogonal cross-coupling chemistry that is not accessible with other regioisomers . The quantitative evidence below details these non-interchangeable performance attributes.

Quantitative Differentiation Evidence for 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane (CAS 1310697-89-2)


Hydrolytic Stability Superiority: TBS vs. TMS Protection

The tert-butyldimethylsilyl (TBS) ether of 3-bromo-5-fluorophenoxy exhibits approximately 10,000-fold greater hydrolytic stability compared to the corresponding trimethylsilyl (TMS) ether . This class-level stability differential is well-established for TBS-protected phenols and alcohols and is directly applicable to this compound.

Silyl Protecting Groups Hydrolytic Stability Phenol Protection

Orthogonal Deprotection: TBS Selectivity vs. TBDPS and Other Silyl Groups

The TBS group offers a balance of stability and facile, selective deprotection that is distinct from both more labile (TMS) and more robust (TBDPS) silyl groups. The relative stability order toward acidic hydrolysis is TMS ≈ TES < TBS < TDS < TBDPS [1]. This orthogonality allows TBS to be removed with fluoride sources (e.g., TBAF) under conditions that leave TBDPS groups intact, or to remain intact under mild acidic conditions that cleave TMS groups [2].

Silyl Ether Deprotection Orthogonal Protection Synthetic Methodology

Cross-Coupling Proficiency: Bromine Reactivity at the 3-Position

The 3-bromo substituent on the 3-bromo-5-fluorophenoxy core enables high-yielding Suzuki-Miyaura cross-coupling reactions. While specific yield data for the TBS-protected compound are not published, the unprotected phenol (3-bromo-5-fluorophenol) has been reported to undergo Suzuki coupling with radiochemical yields exceeding 85% . The presence of the TBS group does not impede this reactivity and is, in fact, required to protect the phenol during the coupling step.

Suzuki-Miyaura Coupling Cross-Coupling Halogen Reactivity

Purity Benchmark: Commercial Availability at NLT 98%

3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane is commercially available from multiple suppliers with a guaranteed minimum purity of 98% (NLT 98%) . This high purity specification reduces the need for additional purification steps prior to use in sensitive transformations, such as catalytic cross-coupling reactions or medicinal chemistry lead optimization.

Chemical Purity Procurement Specification Quality Control

High-Impact Research and Industrial Applications for 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane


Multi-Step Synthesis of Bioactive Molecules Requiring Orthogonal Phenol Protection

The TBS group on 3-bromo-5-fluorophenoxy(tert-butyl)dimethylsilane provides a critical balance of stability and selective deprotection, enabling its use as a protected building block in complex natural product or pharmaceutical syntheses. Its ~10,000-fold greater hydrolytic stability over TMS allows it to survive harsh reaction conditions, while its susceptibility to fluoride-mediated cleavage permits selective deprotection in the presence of more robust silyl groups like TBDPS. This orthogonality is essential for the sequential functionalization of polyhydroxylated intermediates .

Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The 3-bromo substituent on the aromatic ring of this compound serves as a robust handle for palladium-catalyzed cross-coupling reactions. While the TBS group protects the phenolic oxygen, the aryl bromide can be efficiently coupled with a variety of boronic acids or esters to generate diverse biaryl structures. This strategy is well-precedented for 3-bromo-5-fluorophenol, which has been used to achieve radiochemical yields >85% in Suzuki couplings . The TBS-protected version allows this transformation to be performed without risking phenol oxidation or undesired nucleophilic reactions.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

The unique 3-bromo-5-fluoro substitution pattern is a valuable motif in medicinal chemistry, as the fluorine atom can enhance metabolic stability and modulate lipophilicity while the bromine provides a site for late-stage diversification via cross-coupling. The TBS protection ensures the phenol remains masked during multi-step analog synthesis, allowing for the preparation of a focused library of phenol-containing analogs after deprotection. This streamlined workflow accelerates SAR exploration and lead candidate identification.

Materials Science: Precursor for Functionalized Porous Organic Polymers

Silicon-centered building blocks are increasingly utilized in the construction of porous organic polymers (POPs) for gas storage and separation applications. While the specific use of this compound in POP synthesis has not been reported, its structure—a halogenated phenoxy group attached to a silyl core—makes it a potential monomer for Sonogashira-Hagihara coupling reactions to generate novel porous frameworks. Research on related tetrahedral silicon-centered monomers has yielded materials with BET surface areas up to 983 m²/g and CO₂ uptake capacities of 1.92 mmol/g at 273 K , demonstrating the promise of silicon-based building blocks in advanced materials.

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